

# How to solubilize and store TP-3654 for experiments

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## Compound of Interest

Compound Name: TP-3654

Cat. No.: B611452

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## Application Notes and Protocols for TP-3654

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the solubilization, storage, and experimental use of **TP-3654**, a potent second-generation PIM kinase inhibitor. The information is intended to guide researchers in accurately preparing and utilizing this compound for in vitro and in vivo studies.

## Introduction to TP-3654

**TP-3654** is an orally available, selective ATP-competitive inhibitor of the PIM (Proviral Integration site for Moloney murine leukemia virus) family of serine/threonine kinases.<sup>[1]</sup> It has shown potential as an antineoplastic agent by preventing the activation of PIM-mediated signaling pathways, which are crucial for tumor cell proliferation and survival.<sup>[1]</sup> PIM kinases are frequently overexpressed in various cancers, making them a key target for therapeutic intervention.<sup>[2][3]</sup>

Chemical Properties:

Property	Value	Reference
CAS Number	1361951-15-6	[4]
Molecular Formula	C <sub>22</sub> H <sub>25</sub> F <sub>3</sub> N <sub>4</sub> O	[4]
Molecular Weight	418.46 g/mol	[5][6]
Appearance	Solid powder	[6]
Purity	>98%	[4]

## Solubilization of TP-3654

Proper solubilization is critical for accurate and reproducible experimental results. **TP-3654** is soluble in organic solvents but has poor aqueous solubility.

Solubility Data:

Solvent	Concentration	Notes	Reference
DMSO	50 mg/mL (119.49 mM) to 100 mM	Use of fresh, anhydrous DMSO is recommended as moisture can reduce solubility. Ultrasonic bath may be needed.	[4][5][7][8]
Ethanol	6 mg/mL (14.33 mM) to 10 mM	[4][9]	
DMF	16 mg/ml	[10]	
Water	< 0.1 mg/mL (insoluble)	[7]	
DMSO:PBS (pH 7.2) (1:3)	0.25 mg/ml	[10]	

## Protocol for Preparing a 10 mM Stock Solution in DMSO:

- Preparation: Bring the vial of **TP-3654** powder and anhydrous DMSO to room temperature.
- Calculation: To prepare a 10 mM stock solution, calculate the required volume of DMSO. For example, to prepare 1 mL of a 10 mM stock solution from a 1 mg vial of **TP-3654** (MW: 418.46), you would add 238.97  $\mu$ L of DMSO.
- Dissolution: Add the calculated volume of DMSO to the vial of **TP-3654**.
- Mixing: Vortex the solution until the powder is completely dissolved. If necessary, sonicate the vial in a water bath for a short period to aid dissolution.
- Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

## Storage and Stability

Proper storage is essential to maintain the integrity and activity of **TP-3654**.

Storage Recommendations:

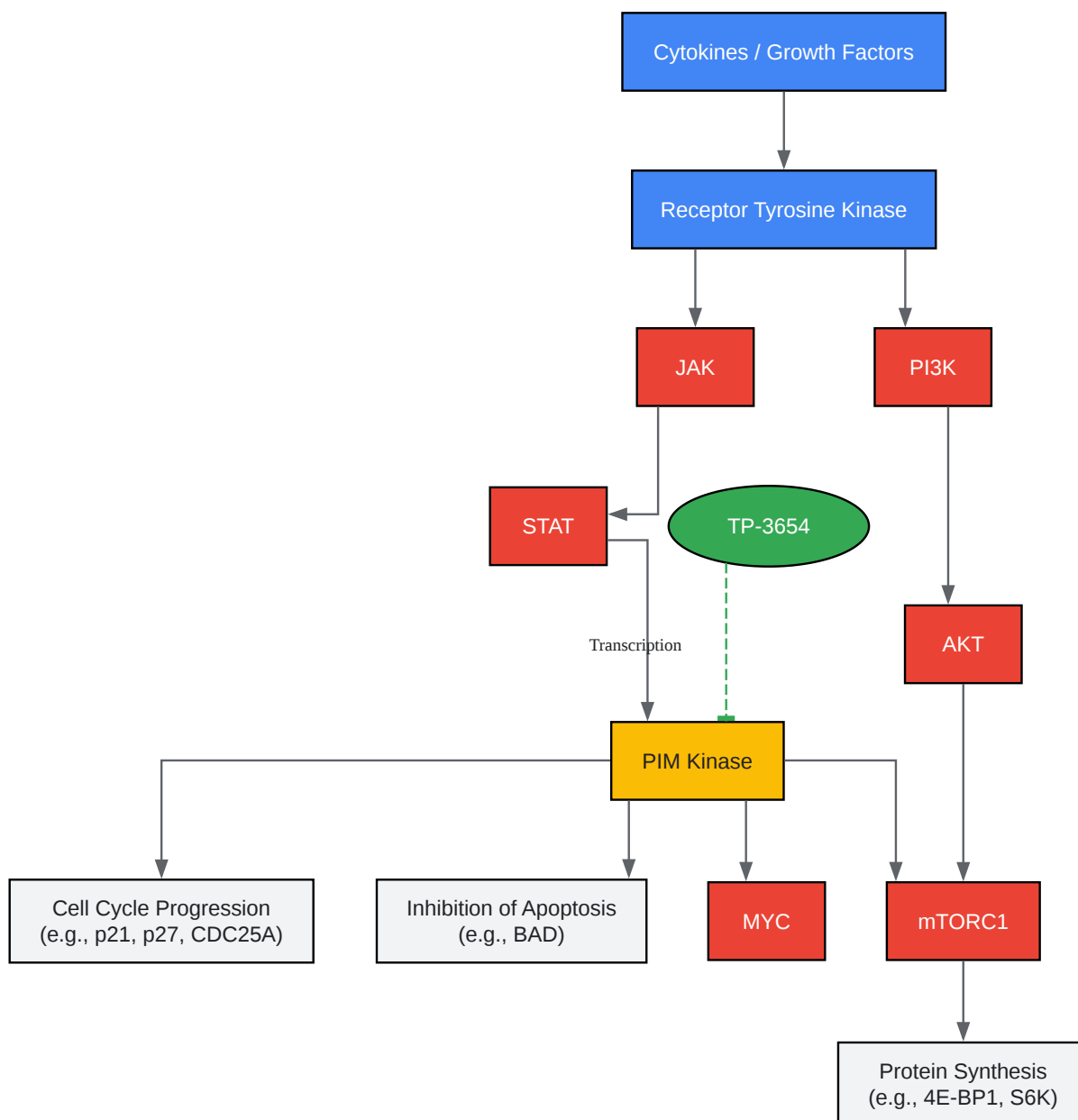
Condition	Duration	Notes	Reference
Solid Powder	3 years at -20°C	Store in the dark and under desiccating conditions. The product is air and light sensitive.	<a href="#">[4]</a> <a href="#">[5]</a> <a href="#">[11]</a>
Stock Solution in DMSO	1 year at -80°C or 1 month at -20°C	Aliquoting is highly recommended to avoid degradation from repeated freeze-thaw cycles.	<a href="#">[5]</a> <a href="#">[11]</a>

## Experimental Protocols

**TP-3654** targets the PIM kinases, which are involved in several signaling pathways that regulate cell survival, proliferation, and metabolism.[\[2\]](#)[\[3\]](#)[\[12\]](#)

## PIM Kinase Signaling Pathway

PIM kinases are downstream effectors of various cytokine and growth factor signaling pathways, including the JAK/STAT and PI3K/AKT/mTOR pathways.[2][12][13] They exert their oncogenic effects by phosphorylating a range of downstream targets involved in cell cycle progression, apoptosis, and protein synthesis.



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Caption: PIM Kinase Signaling Pathway and the inhibitory action of **TP-3654**.

## In Vitro Kinase Inhibition Assay Protocol

This protocol outlines a general procedure to assess the inhibitory activity of **TP-3654** against PIM kinases.

- Prepare Reagents:
  - Recombinant PIM-1, PIM-2, or PIM-3 enzyme.
  - Kinase buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl<sub>2</sub>, 0.5 mM EGTA, 0.01% Brij-35).
  - Substrate peptide (e.g., a BAD-derived peptide).
  - ATP solution.
  - **TP-3654** serial dilutions in DMSO.
- Assay Procedure:
  - In a 96-well plate, add the kinase, substrate, and **TP-3654** at various concentrations.
  - Pre-incubate for 15 minutes at room temperature.
  - Initiate the reaction by adding ATP. The final concentration should be at the K<sub>m</sub> for each respective kinase.
  - Incubate for 60 minutes at 30°C.
  - Terminate the reaction by adding a stop solution (e.g., EDTA).
  - Quantify kinase activity using a suitable method, such as ADP-Glo™ Kinase Assay (Promega).
- Data Analysis:

- Calculate the percentage of inhibition for each concentration of **TP-3654**.
- Determine the IC<sub>50</sub> or K<sub>i</sub> value by fitting the data to a dose-response curve.

#### Inhibitory Activity of **TP-3654**:

Target	K <sub>i</sub> (nM)	Reference
PIM-1	5	<a href="#">[5]</a>
PIM-2	239	
PIM-3	42	<a href="#">[14]</a>

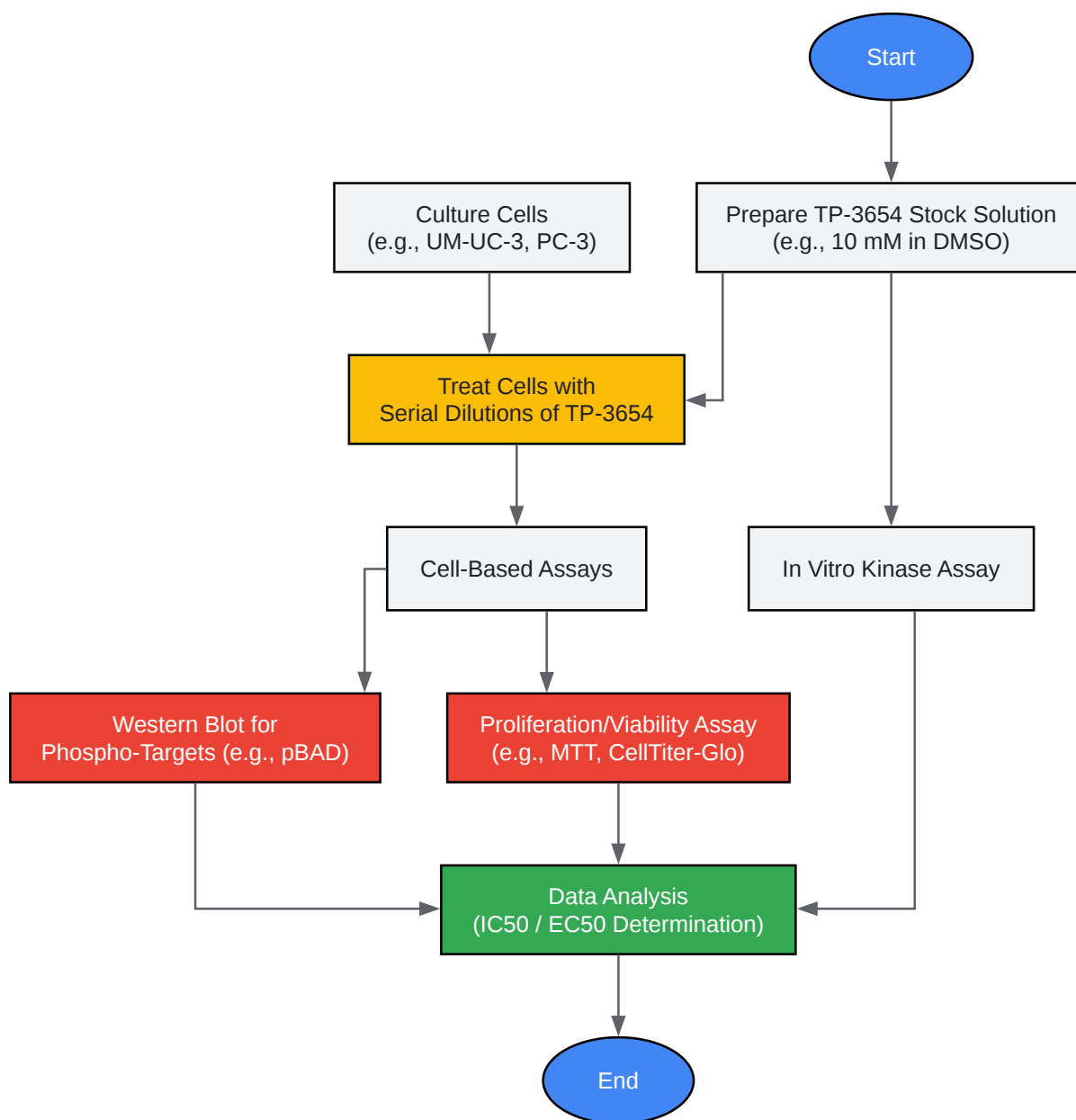
## Cell-Based Assay Protocol (Phospho-BAD Inhibition)

This protocol describes how to measure the cellular activity of **TP-3654** by assessing the phosphorylation of BAD, a downstream target of PIM-1.

- Cell Culture:
  - Culture a suitable cell line (e.g., UM-UC-3 bladder cancer cells) in appropriate media.[\[7\]](#)  
[\[10\]](#)
- Treatment:
  - Seed cells in a multi-well plate and allow them to adhere overnight.
  - Treat the cells with a serial dilution of **TP-3654** for a specified time (e.g., 2-4 hours).
- Cell Lysis and Protein Quantification:
  - Wash the cells with ice-cold PBS.
  - Lyse the cells using a suitable lysis buffer containing protease and phosphatase inhibitors.
  - Determine the protein concentration of the lysates using a BCA or Bradford assay.
- Western Blotting:

- Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
- Block the membrane with 5% non-fat milk or BSA in TBST.
- Incubate the membrane with a primary antibody against phospho-BAD (Ser112).
- Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
- Detect the signal using an enhanced chemiluminescence (ECL) substrate.
- Normalize the phospho-BAD signal to total BAD or a loading control like GAPDH.
- Data Analysis:
  - Quantify the band intensities and calculate the  $EC_{50}$  value for the inhibition of BAD phosphorylation. **TP-3654** has a reported average  $EC_{50}$  of 67 nM in a PIM-1/BAD overexpression system.[\[7\]](#)[\[8\]](#)

## Experimental Workflow for In Vitro Studies



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Caption: A typical experimental workflow for in vitro evaluation of **TP-3654**.

## In Vivo Studies

**TP-3654** is orally bioavailable and has demonstrated anti-tumor activity in xenograft models.[6]  
[10]

## Formulation for Oral Gavage:

For in vivo studies, **TP-3654** can be formulated for oral administration.

Example Formulations:

Vehicle	Concentration	Notes	Reference
10% DMSO >> 90% (20% SBE- $\beta$ -CD in saline)	2.5 mg/mL (suspended)	Requires sonication.	[8]
10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% saline	$\geq 2.08$ mg/mL (clear solution)	[8]	
10% DMSO >> 90% corn oil	$\geq 2.08$ mg/mL (clear solution)	[8]	

## Animal Dosing:

- Dosage: Oral dosing of 200 mg/kg has been shown to significantly reduce tumor growth in UM-UC-3 and PC-3 xenograft models without significant toxicity.[7][11]
- Administration: Administer the formulated **TP-3654** daily by oral gavage.

## Clinical Context

**TP-3654** (also known as nuvisertib) is being investigated in clinical trials for the treatment of myelofibrosis.[15][16][17] In these trials, the drug is administered orally, with doses being escalated to determine the maximum tolerated dose and recommended Phase 2 dose.[15][18] These studies provide valuable information on the safety, pharmacokinetics, and pharmacodynamics of **TP-3654** in humans.[15][19]

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